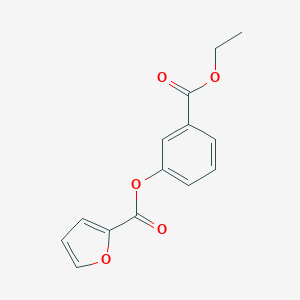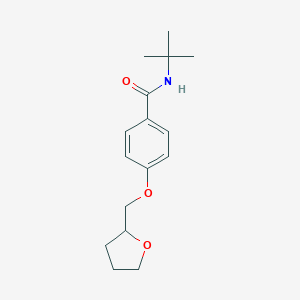![molecular formula C19H18FN3O2S B250478 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide, also known as FPB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. FPB is a thioamide derivative that has been shown to exhibit promising biological activity, making it a potential candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory properties, this compound has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. This compound has also been shown to possess antioxidant properties, which may have implications for the treatment of various diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide is its ease of synthesis, which allows for large-scale production. It also exhibits high purity and stability, making it suitable for use in various laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also exploring the potential use of this compound in combination with other drugs to enhance its antitumor and anti-inflammatory properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide involves the reaction of 4-aminobenzoyl chloride with pyrrolidine and thiourea in the presence of sodium bicarbonate and acetonitrile. The resulting product is then treated with hydrochloric acid and sodium fluoride to yield this compound. This synthetic route has been optimized to yield high purity and high yields of this compound.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
Eigenschaften
Molekularformel |
C19H18FN3O2S |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-fluoro-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H18FN3O2S/c20-16-6-2-1-5-15(16)17(24)22-19(26)21-14-9-7-13(8-10-14)18(25)23-11-3-4-12-23/h1-2,5-10H,3-4,11-12H2,(H2,21,22,24,26) |
InChI-Schlüssel |
CSQAUVGTAWWYQO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)
![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)


